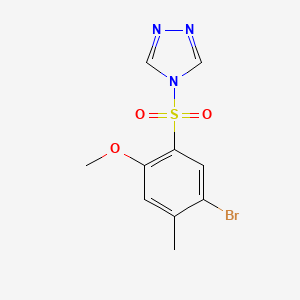
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole (4-BrMMBT) is a small molecule that has a wide range of applications in scientific research. It is a sulfur-containing heterocyclic compound that is used as a reagent in a variety of synthetic transformations and is also used as a substrate for enzyme-catalyzed reactions. 4-BrMMBT is a useful tool for studying the mechanism of action of enzymes and for elucidating the structure and function of proteins.
Mecanismo De Acción
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is a substrate for enzyme-catalyzed reactions. The enzyme catalyzes the reaction of the 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole molecule with a substrate, resulting in a product. The enzyme binds to the 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole molecule and facilitates the reaction by providing an environment that is conducive to the reaction.
Biochemical and Physiological Effects
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole has been shown to have anti-tumor effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is easy to use and can be used in a variety of applications. The main limitation of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is that it is not very stable and can be easily degraded.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole. It could be used to study the mechanism of action of enzymes and to elucidate the structure and function of proteins. It could also be used to develop novel drugs and to study the effects of environmental pollutants on human health. In addition, 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole could be used to study the effects of drugs on the human body and to develop new treatments for diseases. Finally, 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole could be used to study the effects of genetic mutations on human health.
Métodos De Síntesis
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is synthesized using a two-step process. The first step involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride (BrMMBCl) with 1,2,4-triazole in the presence of a base such as sodium bicarbonate. The second step involves the reaction of the resulting 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-1,2,4-triazole with a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is used in a variety of scientific research applications. It is used as a reagent for the synthesis of small molecules, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of enzymes. 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is also used to study the structure and function of proteins.
Propiedades
IUPAC Name |
4-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-5-12-13-6-14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVJYRVUXZWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2C=NN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)

![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)
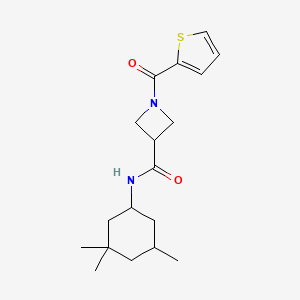
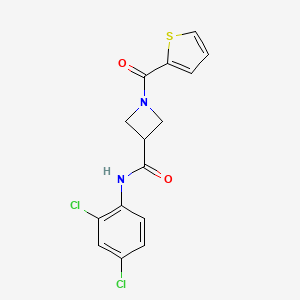

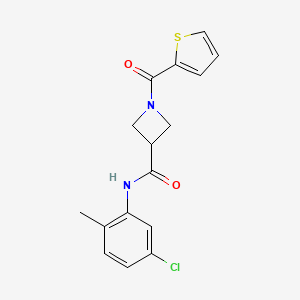
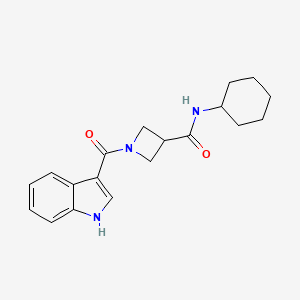
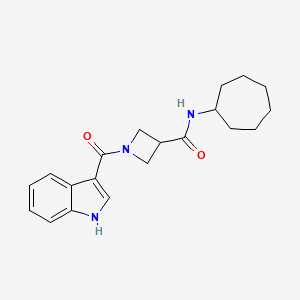
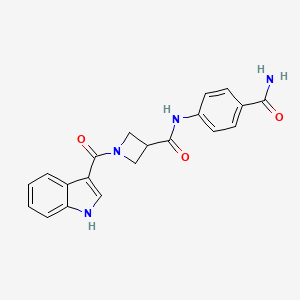
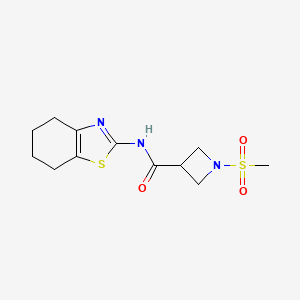
![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
![2-methyl-5-[(pyridin-2-yl)methoxy]pyridine](/img/structure/B6427376.png)